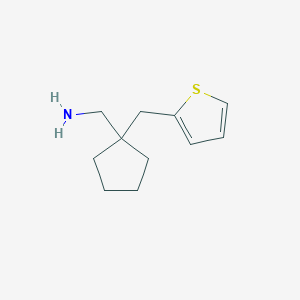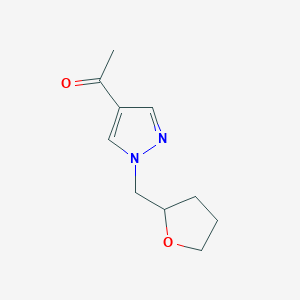![molecular formula C10H11FN4 B1468054 [1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251109-56-4](/img/structure/B1468054.png)
[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
1-(5-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, commonly known as FMTA, is a synthetic organic compound that has recently been studied extensively for its potential applications in a variety of scientific and medical fields. FMTA is a fluorinated triazole derivative that is highly soluble in both water and organic solvents, making it a versatile compound for use in a variety of laboratory experiments. FMTA has been studied for its potential applications in drug synthesis, drug delivery, and as a fluorescent probe in biological and biochemical experiments. We will also discuss the potential future directions for FMTA research.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study highlights the synthesis and potential application of a compound structurally related to "[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine" as a neurokinin-1 (NK1) receptor antagonist. The compound demonstrated high affinity and efficacy in preclinical tests relevant to clinical efficacy in conditions like emesis and depression, suggesting a promising application in treating these conditions through NK1 receptor antagonism (Harrison et al., 2001).
Antioxidant Properties
Another study focused on the synthesis and antioxidant properties of novel 1,2,3-triazole-containing nitrones. These compounds, which include structural motifs similar to the query compound, were examined for their antioxidant ability and potential to inhibit enzymes like soybean lypoxygenase. One particular compound demonstrated strong inhibitory effects on lipid peroxidation, showcasing the potential of triazole-containing compounds in developing potent antioxidants for therapeutic applications (Hadjipavlou-Litina et al., 2022).
Catalysis and Synthesis
Research on catalyst- and solvent-free synthesis of related compounds through microwave-assisted methods has been documented. These studies offer insights into the efficiency and environmental friendliness of synthesizing triazole derivatives, highlighting the compound's role in facilitating novel synthetic pathways (Moreno-Fuquen et al., 2019).
Antimicrobial Activities
The antimicrobial potential of derivatives structurally similar to the query compound has been explored. A series of these compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their utility in developing new antimicrobial agents (Thomas et al., 2010).
properties
IUPAC Name |
[1-(5-fluoro-2-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-2-3-8(11)4-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYHTVWKRIJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl({3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467971.png)
amine](/img/structure/B1467974.png)



![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)

![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)

![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)
![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)